molecular formula C8H11ClF2O2S B13516691 {3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride

{3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride

Cat. No.: B13516691
M. Wt: 244.69 g/mol
InChI Key: YQGWHCVUFDFVTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride typically involves the reaction of {3,3-Difluorospiro[3.3]heptan-1-yl}methanol with methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial production, with additional steps to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

{3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran, and the reactions are often carried out at room temperature or under mild heating .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.

Scientific Research Applications

{3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of {3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride is unique due to its specific structural features, including the spirocyclic framework and the presence of both fluorine atoms and a sulfonyl chloride group. These features confer distinct reactivity and make it a valuable reagent in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C8H11ClF2O2S

Molecular Weight

244.69 g/mol

IUPAC Name

(3,3-difluorospiro[3.3]heptan-1-yl)methanesulfonyl chloride

InChI

InChI=1S/C8H11ClF2O2S/c9-14(12,13)5-6-4-8(10,11)7(6)2-1-3-7/h6H,1-5H2

InChI Key

YQGWHCVUFDFVTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC2(F)F)CS(=O)(=O)Cl

Origin of Product

United States

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